molecular formula C6H11NO B1393811 3-Azabicyclo[3.1.1]heptan-6-ol CAS No. 1389441-76-2

3-Azabicyclo[3.1.1]heptan-6-ol

Cat. No. B1393811
CAS RN: 1389441-76-2
M. Wt: 113.16 g/mol
InChI Key: BOTJOIYABJNMEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Azabicyclo[3.1.1]heptan-6-ol is a chemical compound with the molecular formula C6H11NO . It has a molecular weight of 113.158 Da . The compound is also known as 3-Aza-bicyclo[3.1.1]heptan-6-ol hydrochloride .


Synthesis Analysis

A general approach to synthesize 3-azabicyclo[3.1.1]heptanes involves the reduction of spirocyclic oxetanyl nitriles . This method has been studied for its mechanism, scope, and scalability . The core of this compound was incorporated into the structure of the antihistamine drug Rupatidine instead of the pyridine ring, which led to a dramatic improvement in physicochemical properties .

Scientific Research Applications

3-Azabicyclo[3.1.1]heptan-6-ol: A Comprehensive Analysis of Scientific Research Applications:

Medicinal Chemistry Building Blocks

3-Azabicyclo[3.1.1]heptan-6-ol serves as an important building block in medicinal chemistry research due to its structural similarity to morpholine, a common feature in drug molecules. It is particularly interesting as a morpholine isostere because it is achiral and has similar lipophilicity based on the cLogP of a derived analogue .

Mimicking Meta-Substituted Benzenes

In 2022, bicyclo[3.1.1]heptanes were proposed to mimic the fragment of meta-substituted benzenes in biologically active compounds. This structural mimicry is based on similar angles between exit vectors, distance between substituents, and physicochemical properties, making 3-Azabicyclo[3.1.1]heptan-6-ol a valuable scaffold in drug design .

Synthesis and Chemical Properties

The compound’s synthesis and chemical properties are also of interest in research. An efficient multigram synthesis of 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one, a related compound, has been described, highlighting the potential for large-scale production and further chemical modifications .

Potential Applications in Drug Discovery

Given its structural features and physicochemical properties, 3-Azabicyclo[3.1.1]heptan-6-ol may have potential applications in drug discovery, particularly in the design of new pharmacophores or as a core structure for developing novel therapeutic agents .

Mechanism of Action

Target of Action

3-Azabicyclo[3.1.1]heptan-6-ol, commonly referred to as 3-ABH, is an organic compound with a unique cyclic structure. It is an important intermediate in synthetic organic chemistry and is widely used as a starting material for the synthesis of more complex molecules

Mode of Action

. This suggests that 3-ABH may interact with its targets in a similar manner to Rupatidine.

Pharmacokinetics

. This suggests that it may have good bioavailability.

Action Environment

, suggesting that it may be stable under normal environmental conditions.

properties

IUPAC Name

3-azabicyclo[3.1.1]heptan-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c8-6-4-1-5(6)3-7-2-4/h4-8H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOTJOIYABJNMEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNCC1C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Azabicyclo[3.1.1]heptan-6-ol

CAS RN

1389441-76-2
Record name 3-azabicyclo[3.1.1]heptan-6-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Azabicyclo[3.1.1]heptan-6-ol
Reactant of Route 2
3-Azabicyclo[3.1.1]heptan-6-ol
Reactant of Route 3
3-Azabicyclo[3.1.1]heptan-6-ol
Reactant of Route 4
3-Azabicyclo[3.1.1]heptan-6-ol
Reactant of Route 5
3-Azabicyclo[3.1.1]heptan-6-ol
Reactant of Route 6
3-Azabicyclo[3.1.1]heptan-6-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.